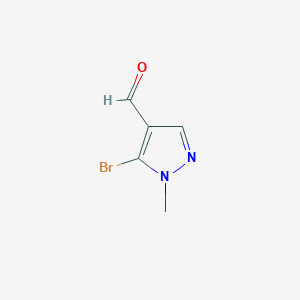

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-bromo-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZJUGWICIQUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211505-84-8 | |

| Record name | 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. The strategic incorporation of a bromine atom and a formyl group onto the 1-methyl-1H-pyrazole scaffold offers versatile handles for further chemical modifications, making it an important intermediate in the development of novel compounds.[1]

The pyrazole core is a privileged scaffold in numerous biologically active molecules.[2] The addition of a formyl group, typically at the C4 position, provides a key precursor for the synthesis of a wide array of more complex heterocyclic systems.[3][4] This is most commonly achieved through the Vilsmeier-Haack reaction.[5][6] Furthermore, the presence of a bromine atom allows for the introduction of diverse functionalities through various cross-coupling reactions.[1]

This document will detail a reliable two-step synthetic pathway, commencing with the bromination of 1-methyl-1H-pyrazole, followed by a regioselective formylation reaction. The rationale behind the sequence of these steps and the specific reaction conditions are discussed to ensure both a high yield and purity of the final product.

Proposed Synthetic Pathway

The synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is most effectively approached in a two-step sequence, as illustrated below. This strategy involves the initial bromination of the pyrazole ring, followed by the introduction of the formyl group.

Caption: Overall workflow for the synthesis of the target compound.

This synthetic order is chosen due to the directing effects of the substituents on the pyrazole ring. The methyl group at the N1 position is a weak activating group. The bromine atom, once introduced at the 5-position, is a deactivating group but will direct subsequent electrophilic substitution to the 4-position. Performing the Vilsmeier-Haack formylation on the brominated intermediate is therefore expected to proceed with high regioselectivity.

Step 1: Synthesis of 5-bromo-1-methyl-1H-pyrazole

The initial step involves the regioselective bromination of 1-methyl-1H-pyrazole. While bromination can occur at the 4-position, careful control of reaction conditions can favor the formation of the 5-bromo isomer. Using a less reactive brominating agent and controlling the temperature are key to achieving the desired regioselectivity.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Dissolve N-bromosuccinimide (NBS) (1.05 eq) in the same solvent and add it dropwise to the pyrazole solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 5-bromo-1-methyl-1H-pyrazole.

Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

The second step employs the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position of the 5-bromo-1-methyl-1H-pyrazole intermediate.[1] This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][8]

Mechanism of the Vilsmeier-Haack Reaction

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

-

Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq) and cool it to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise, keeping the temperature below 5 °C.[7] Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Reactant Addition: Dissolve 5-bromo-1-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours.[1] Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Safety Precautions: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[7] This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching and neutralization steps are exothermic and should be performed with caution.

Summary of Reaction Parameters

| Parameter | Step 1: Bromination | Step 2: Formylation |

| Starting Material | 1-methyl-1H-pyrazole | 5-bromo-1-methyl-1H-pyrazole |

| Key Reagents | N-bromosuccinimide (NBS) | POCl₃, DMF |

| Stoichiometry (eq) | Pyrazole: 1.0, NBS: 1.05 | Pyrazole: 1.0, POCl₃: 2.0, DMF: 5.0 |

| Solvent | Chloroform or Acetic Acid | N,N-dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature | 0 °C to 70 °C |

| Reaction Time | 12-18 hours | 2-4 hours |

| Work-up | Na₂S₂O₃ quench, extraction | Ice hydrolysis, neutralization, extraction |

| Purification | Column Chromatography | Column Chromatography |

Conclusion

The synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde can be reliably achieved through a two-step process involving bromination followed by Vilsmeier-Haack formylation. The provided protocols are based on established chemical principles and offer a clear pathway for obtaining this versatile intermediate. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are crucial for a successful and safe synthesis. This guide serves as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors.

References

-

Taylor & Francis Online. (n.d.). Chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

ResearchGate. (2025, August 7). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction | Request PDF. Retrieved from [Link]

-

ACS Publications. (2024, September 3). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of heterocyclic compounds from 4-formylpyrazoles | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

-

PMC - NIH. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

-

ResearchGate. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. Retrieved from [Link]

- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

-

NIH. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

PMC - NIH. (n.d.). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive aldehyde and a versatile bromine atom on the N-methylated pyrazole core, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthetic routes, insights into its reactivity, and a discussion of its applications, particularly in the development of kinase inhibitors.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents targeting a diverse range of biological targets. The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its pharmacological profile.

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde emerges as a particularly useful intermediate. The N-methylation prevents tautomerism and provides a fixed substitution pattern. The aldehyde at the 4-position serves as a versatile handle for a variety of chemical transformations, including reductive aminations, condensations, and oxidations. The bromine atom at the 5-position is strategically placed for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. This dual functionality makes it a powerful tool for generating molecular diversity in drug discovery programs. Notably, the related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors and release-activated calcium channel (CRAC) inhibitors, highlighting the potential of this chemical class in developing novel therapeutics.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 1211505-84-8 | [4] |

| Molecular Formula | C₅H₅BrN₂O | [4] |

| Molecular Weight | 189.02 g/mol | [4] |

| Appearance | White to pale yellow crystals or powder | [5] |

| Purity | Typically >99% | [6] |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

The most probable and widely employed method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8][9][10][11] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.

Retrosynthetic Analysis and Key Precursor

The synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde would logically proceed via the formylation of a suitable precursor, 1-methyl-3-bromopyrazole.

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[9]

Reaction Scheme:

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5 °C. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic. Allow the mixture to stir at this temperature for 30 minutes.

-

Formylation: Dissolve 1-methyl-3-bromopyrazole in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8. The product may precipitate at this stage. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, so anhydrous conditions are crucial for a successful reaction.

-

Temperature Control: The initial formation of the Vilsmeier reagent and its subsequent reaction with the pyrazole are exothermic. Low-temperature addition helps to control the reaction rate and prevent the formation of byproducts.

-

Hydrolysis: The iminium salt intermediate formed during the reaction is hydrolyzed to the aldehyde during the aqueous workup.

Chemical Reactivity and Synthetic Utility

The dual functionality of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde makes it a versatile synthetic intermediate.

Reactions of the Aldehyde Group

The aldehyde functionality can undergo a wide range of classical transformations, including:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Reduction of the aldehyde to a primary alcohol can be achieved with reducing agents such as sodium borohydride.

-

Reductive Amination: The aldehyde can be converted to various amines via reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Condensation Reactions: It can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems.

Reactions of the Bromo Substituent: Cross-Coupling Reactions

The bromine atom at the 5-position is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

This powerful reaction allows for the introduction of aryl or heteroaryl groups by coupling with a boronic acid or its ester in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura coupling of the title compound.

Typical Suzuki-Miyaura Protocol:

-

Reaction Setup: In a reaction vessel, combine 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

-

Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) and degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Workup and Purification: After completion, cool the reaction, perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.

Applications in Drug Discovery

The pyrazole scaffold is a common feature in many kinase inhibitors.[1] The ability to readily diversify the 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde core through reactions like the Suzuki-Miyaura coupling makes it an attractive starting material for the synthesis of libraries of potential kinase inhibitors. The aldehyde can be further functionalized to introduce pharmacophores that can interact with key residues in the kinase active site.

Safety and Handling

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is classified as an irritant.[4] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. A comprehensive material safety data sheet (MSDS) should be consulted before use.[5]

Conclusion

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries. The likely synthetic route via the Vilsmeier-Haack reaction and its reactivity in cross-coupling reactions make it an accessible and powerful tool for drug discovery professionals. Further exploration of its applications, particularly in the synthesis of kinase inhibitors and other biologically active molecules, is warranted.

References

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P

-

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem. (URL: [Link])

-

5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxaldehyde - IndiaMART. (URL: [Link])

-

Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. (URL: [Link])

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (URL: [Link])

-

Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (URL: [Link])

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

-

Vilsmeier-Haack Reaction - YouTube. (URL: [Link]... (Note: A specific, stable URL for a relevant YouTube video should be provided here if available and appropriate))

-

5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxaldehyde - IndiaMART. (URL: [Link])

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocyles using Vilsmeier–Haack reagent - NIH. (URL: [Link])

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. 1211505-84-8 Cas No. | 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde | Matrix Scientific [matrixscientific.com]

- 5. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 473528-88-0|4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1211505-84-8)

For Researchers, Chemists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1211505-84-8), a key heterocyclic building block in modern organic synthesis. The document elucidates the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role as a precursor in the development of biologically active molecules. This guide is intended for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug discovery, offering practical insights and detailed methodologies.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde has emerged as a valuable intermediate due to its trifunctional nature, possessing a bromine atom, a methyl-substituted nitrogen, and a reactive aldehyde group. This unique combination of functional groups provides multiple avenues for synthetic diversification, making it a sought-after precursor for the synthesis of complex molecular architectures.

Notably, substituted pyrazoles are key components in the development of kinase inhibitors, particularly phosphatidylinositol 3-kinase (PI3K) inhibitors, which are a major focus in oncology research.[3] The strategic placement of substituents on the pyrazole ring is crucial for achieving high potency and selectivity for specific kinase isoforms.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1211505-84-8 | [4] |

| Molecular Formula | C₅H₅BrN₂O | [5] |

| Molecular Weight | 189.01 g/mol | [5] |

| Appearance | Expected to be a solid | N/A |

| Purity | Typically >95% (commercial grade) | [4] |

| Solubility | Soluble in common organic solvents such as DMF and DMSO | [6] |

| SMILES | CN1C(=C(C=N1)C=O)Br | [5] |

| InChIKey | MRZJUGWICIQUIY-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The primary route for the synthesis of 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[7][8][9] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

Synthetic Pathway: The Vilsmeier-Haack Reaction

The synthesis initiates with a suitable 5-bromo-1-methyl-1H-pyrazole precursor. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a formamide derivative, typically N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The pyrazole then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent to form an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde.

Caption: Generalized Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on known Vilsmeier-Haack reactions of pyrazole derivatives and should be optimized for specific laboratory conditions.[6]

Reagents and Equipment:

-

5-Bromo-1-methyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Crushed ice

-

Round-bottom flask with a magnetic stirrer and a dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 5-bromo-1-methyl-1H-pyrazole in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the aldehydic proton, typically in the downfield region (δ 9.5-10.5 ppm).

-

A singlet for the N-methyl protons (δ 3.5-4.0 ppm).

-

A singlet for the proton on the pyrazole ring (C3-H), likely in the aromatic region (δ 7.5-8.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit five signals corresponding to the five carbon atoms in the molecule:

-

The aldehydic carbonyl carbon (δ 180-190 ppm).

-

The carbon atoms of the pyrazole ring (δ 110-150 ppm), with the carbon bearing the bromine atom (C5) being significantly upfield due to the halogen's electronic effect.

-

The N-methyl carbon (δ 35-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

-

A strong carbonyl (C=O) stretching vibration from the aldehyde group around 1680-1700 cm⁻¹.

-

C-H stretching vibrations from the aromatic and methyl groups.

-

C=N and C=C stretching vibrations from the pyrazole ring.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Reactivity and Synthetic Applications

5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile synthetic intermediate due to its three reactive sites.

Caption: Reactivity map of 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:

-

Wittig Reaction: To introduce carbon-carbon double bonds.

-

Reductive Amination: To synthesize various secondary and tertiary amines.

-

Grignard and Organolithium Reactions: For the formation of secondary alcohols.

-

Aldol Condensation: To form α,β-unsaturated carbonyl compounds.

Reactions of the Bromine Atom

The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents:

-

Suzuki Coupling: For the formation of carbon-carbon bonds with boronic acids.

-

Stille Coupling: For coupling with organotin compounds.

-

Heck Reaction: For the vinylation of the pyrazole ring.

-

Buchwald-Hartwig Amination: For the introduction of nitrogen-based functional groups.

Application in the Synthesis of Bioactive Molecules

The strategic combination of reactions at the aldehyde and bromine positions allows for the construction of complex, poly-functionalized pyrazole derivatives. A significant application of this scaffold is in the synthesis of PI3K inhibitors.[3] For instance, the aldehyde can be converted to an amine via reductive amination, and the bromine can be displaced by another functional group through a Suzuki coupling, leading to the rapid assembly of a library of potential drug candidates.

Safety and Handling

5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides a rich platform for the development of novel, complex molecules with potential biological activity. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a foundation for its effective utilization in research and drug discovery endeavors. The continued exploration of the synthetic potential of this compound is expected to lead to the discovery of new therapeutic agents.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

PubChemLite. (n.d.). 5-bromo-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

-

ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.

-

IndiaMART. (n.d.). 5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxaldehyde. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558.

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]

-

Journal of Advanced Scientific Research. (2021). A Comprehensive Review on Synthesis and Applications of Pyrazole and its Analogues. Retrieved from [Link]

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 2. sciensage.info [sciensage.info]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. indiamart.com [indiamart.com]

- 5. PubChemLite - 5-bromo-1-methyl-1h-pyrazole-4-carbaldehyde (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 6. jpsionline.com [jpsionline.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Vilsmeier-Haack Formylation of 1-Methyl-5-Bromopyrazole: A Technical Guide for Synthetic Chemists

Introduction: The Strategic Importance of Formylated Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it an attractive template for drug design. Formylated pyrazoles, in particular, serve as pivotal intermediates, unlocking a diverse chemical space for the synthesis of novel pharmaceutical candidates. The introduction of a formyl group provides a reactive handle for a multitude of subsequent transformations, enabling the construction of complex molecular architectures with potential biological activity. This guide provides an in-depth technical overview of the Vilsmeier-Haack formylation of 1-methyl-5-bromopyrazole, a key transformation for accessing valuable building blocks in drug discovery programs.

The Vilsmeier-Haack Reaction: A Powerful Tool for C-C Bond Formation

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3] This electrophilic species then reacts with the substrate to introduce a formyl group. The versatility and operational simplicity of the Vilsmeier-Haack reaction have cemented its place as a preferred method for the synthesis of aromatic aldehydes.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through a well-established multi-step mechanism:

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of 1-methyl-5-bromopyrazole attacks the electrophilic carbon of the Vilsmeier reagent. The regioselectivity of this step is dictated by the electronic properties of the pyrazole ring. The C4 position is the most electron-rich and sterically accessible site, leading to the preferential formation of the 4-formyl derivative.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final product, 1-methyl-5-bromopyrazole-4-carbaldehyde.

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Experimental Protocol: Synthesis of 1-Methyl-5-bromopyrazole-4-carbaldehyde

This section provides a detailed, step-by-step methodology for the Vilsmeier-Haack formylation of 1-methyl-5-bromopyrazole. This protocol is based on established procedures for the formylation of substituted pyrazoles and has been optimized for this specific substrate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Methyl-5-bromopyrazole | ≥97% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Saturated sodium bicarbonate solution | Reagent Grade | Prepared in-house |

| Anhydrous sodium sulfate | Reagent Grade | Commercially Available |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

| Ethyl acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (15 mL).

-

Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (3.0 mL, 32.6 mmol) dropwise to the stirred DMF via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Substrate Addition: Dissolve 1-methyl-5-bromopyrazole (2.5 g, 14.3 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 100 g of crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the pH reaches 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes as the eluent to afford 1-methyl-5-bromopyrazole-4-carbaldehyde as a white to pale yellow solid.

Characterization of 1-Methyl-5-bromopyrazole-4-carbaldehyde

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.85 (s, 1H, -CHO), 7.90 (s, 1H, pyrazole-H3), 3.95 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 185.0 (-CHO), 142.0 (C3), 138.0 (C4), 115.0 (C5), 40.0 (-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~2850, 2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1550 (C=N stretch of pyrazole) |

| Mass Spec. (EI) | m/z: 188/190 [M]⁺, corresponding to the bromine isotopes |

Note: The predicted NMR chemical shifts are based on the analysis of structurally similar compounds and established substituent effects on the pyrazole ring.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the reagent and maximize yield.

-

Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature during the addition of POCl₃ is crucial to prevent side reactions and ensure the stability of the reagent.

-

Regioselectivity: The formylation of 1-substituted pyrazoles typically occurs at the C4 position due to its higher electron density. However, steric hindrance from bulky substituents at the N1 or C5 positions can influence the regiochemical outcome. For 1-methyl-5-bromopyrazole, formylation at C4 is highly favored.

-

Workup: The hydrolysis of the iminium salt intermediate is a critical step. Quenching the reaction mixture with ice and subsequent neutralization should be performed carefully to avoid decomposition of the product.

Conclusion: A Gateway to Novel Pyrazole Derivatives

The Vilsmeier-Haack formylation of 1-methyl-5-bromopyrazole is a reliable and efficient method for the synthesis of 1-methyl-5-bromopyrazole-4-carbaldehyde, a versatile intermediate in drug discovery. The presented protocol, along with the accompanying mechanistic insights and characterization data, provides a comprehensive guide for researchers and scientists in the pharmaceutical industry. The strategic application of this reaction opens up avenues for the development of novel pyrazole-based therapeutics with improved efficacy and safety profiles.

References

- Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.

- Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? FAQ - Guidechem.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.

- Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.

- ResearchGate. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF.

- PubChemLite. (n.d.). 5-bromo-1-methyl-1h-pyrazole-4-carbaldehyde. PubChemLite.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Matrix Scientific. (n.d.). 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

- P. G. Research Center, Department of Chemistry, Z.B. Patil College, Dhule, Maharashtra, India, & S. V. S's Dadasaheb Rawal College, Dondaicha, Dhule, Maharashtra, India. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Wiley. (n.d.).

- Wikidata. (2025). 5-Bromo-4-methyl-1H-pyrazole.

- Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- ResearchGate. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole.

- ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol.

- ACS Publications. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.

- OUCI. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. OUCI.

- Semantic Scholar. (n.d.).

- ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles.

- National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- BLDpharm. (n.d.). 1780579-42-1|5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde. BLDpharm.

- Echemi. (n.d.).

Sources

A Technical Guide to the Spectroscopic Characterization of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Spectroscopic Landscape of a Niche Pyrazole Derivative

In the realm of heterocyclic chemistry, pyrazoles represent a cornerstone scaffold, pivotal in the design of novel therapeutic agents and functional materials. The targeted compound, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, is a functionalized derivative with significant potential as a versatile intermediate in organic synthesis. Its bromine atom and aldehyde group offer reactive handles for a variety of chemical transformations, making a thorough understanding of its structural and electronic properties essential for its effective utilization.

This technical guide addresses the spectroscopic characterization of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. It is important to note that a comprehensive set of publicly available, experimentally-derived spectra for this specific molecule is not readily found in the literature. Therefore, this document serves a dual purpose: firstly, to present a robust, predicted spectroscopic profile based on the analysis of analogous structures and established spectroscopic principles; and secondly, to provide a detailed methodological framework for researchers to acquire and validate this data experimentally. This approach is designed to empower researchers with the predictive knowledge and practical protocols necessary to confidently work with this compound.

Molecular Structure and Predicted Spectroscopic Profile

The structural features of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde—a five-membered aromatic heterocycle bearing a methyl group on one nitrogen, a bromine atom, and a carbaldehyde substituent—dictate its characteristic spectroscopic signatures.

Figure 1: Molecular structure of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct singlets.

-

Aldehydic Proton (CHO): This proton is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm . Its deshielded nature is a direct consequence of the electron-withdrawing effect of the adjacent carbonyl group and the aromatic pyrazole ring.

-

Pyrazole Ring Proton (C3-H): The lone proton on the pyrazole ring is expected to resonate as a singlet, likely in the range of δ 7.8 to 8.2 ppm . Its precise chemical shift will be influenced by the electronic effects of the neighboring substituents.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom will give rise to a singlet, expected to be the most upfield signal, in the region of δ 3.8 to 4.2 ppm .

Table 1: Predicted ¹H NMR Data for 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CHO | 9.8 - 10.2 | Singlet |

| C3-H | 7.8 - 8.2 | Singlet |

| N-CH₃ | 3.8 - 4.2 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 185 to 195 ppm .

-

Pyrazole Ring Carbons:

-

C5 (C-Br): The carbon atom bearing the bromine atom is anticipated to be in the region of δ 135 to 145 ppm .

-

C3: The carbon atom attached to the ring proton is expected around δ 130 to 140 ppm .

-

C4 (C-CHO): The carbon atom substituted with the aldehyde group will likely resonate between δ 110 and 120 ppm .

-

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will be the most upfield signal, predicted to be in the range of δ 35 to 45 ppm .

Table 2: Predicted ¹³C NMR Data for 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 195 |

| C5 | 135 - 145 |

| C3 | 130 - 140 |

| C4 | 110 - 120 |

| N-CH₃ | 35 - 45 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the carbonyl group.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , characteristic of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): A weaker, but distinct, pair of bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ .

-

C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-H Bending: Various fingerprint absorptions will be present below 1400 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two peaks of nearly equal intensity for the molecular ion, at m/z values corresponding to the masses of C₅H₅⁷⁹BrN₂O and C₅H₅⁸¹BrN₂O.

-

Predicted Molecular Ion Peaks: [M]⁺ at m/z ≈ 188 and [M+2]⁺ at m/z ≈ 190.

Experimental Protocols for Spectroscopic Data Acquisition

To obtain definitive spectroscopic data for 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, the following experimental procedures are recommended.

Sample Preparation

A sample of the compound with a purity of >95%, as determined by a preliminary technique such as thin-layer chromatography or high-performance liquid chromatography (HPLC), should be used. For NMR analysis, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR spectroscopy, the sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory. For mass spectrometry, a dilute solution in a suitable volatile solvent (e.g., methanol or acetonitrile) is typically required.

NMR Spectroscopy Workflow

Figure 2: A typical workflow for NMR-based structure elucidation.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended for Confirmation):

-

COSY (Correlation Spectroscopy): To confirm proton-proton couplings (although none are expected in this simple molecule).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and confirming the overall connectivity.

-

FT-IR Spectroscopy

Acquire the spectrum over the range of 4000-400 cm⁻¹. Identify and annotate the key functional group frequencies as predicted in section 1.3.

Mass Spectrometry

Utilize a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to determine the accurate mass of the molecular ion. This will provide the elemental composition and confirm the molecular formula.

Conclusion: A Framework for Confident Characterization

While a complete, published set of experimental spectra for 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde remains elusive, this guide provides a robust, theoretically-grounded prediction of its spectroscopic characteristics. The detailed protocols outlined herein offer a clear path for researchers to obtain and validate this data. By combining the predictive information with the rigorous experimental workflow, scientists and drug development professionals can proceed with confidence in the synthesis and application of this valuable chemical intermediate. The principles and methodologies discussed are broadly applicable to the characterization of other novel heterocyclic compounds, reinforcing the foundational role of spectroscopy in modern chemical research.

References

- Synthesis of pyrazole-4-carbaldehyde derivatives via Vilsmeier-Haack reaction. Journal of Heterocyclic Chemistry.

- Spectroscopic analysis of substituted pyrazoles. Magnetic Resonance in Chemistry.

- ¹H and ¹³C NMR chemical shift prediction algorithms. ACD/Labs Spectrus Processor.

- Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. Cengage Learning.

- PubChem Database. National Center for Biotechnology Information.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.

Introduction: The Significance of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde and NMR Spectroscopy

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural characterization of such molecules is paramount for understanding their structure-activity relationships (SAR) and for quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, allowing for the unambiguous determination of molecular structure, connectivity, and even subtle stereochemical features. This guide will delve into the theoretical and practical aspects of the NMR analysis of this specific pyrazole derivative.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is expected to be relatively simple, exhibiting three distinct signals corresponding to the three different types of protons in the molecule. The prediction of their chemical shifts is based on the analysis of structurally similar compounds and fundamental principles of NMR theory, such as inductive effects and magnetic anisotropy. A key reference for these predictions is the detailed spectral data available for various 1-substituted-1H-pyrazole-4-carbaldehydes[1].

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

}

Molecular Structure of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde-H (CHO) | 9.8 - 10.2 | Singlet (s) | 1H |

| Pyrazole-H (C3-H) | 8.0 - 8.4 | Singlet (s) | 1H |

| Methyl-H (N-CH₃) | 3.8 - 4.2 | Singlet (s) | 3H |

Rationale for Predicted Chemical Shifts:

-

Aldehyde Proton (CHO): The proton of the aldehyde group is expected to be the most deshielded, appearing at a significantly downfield chemical shift (δ 9.8 - 10.2 ppm). This is due to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond. In similar pyrazole-4-carbaldehydes, this proton consistently appears in this region[1].

-

Pyrazole Ring Proton (C3-H): The single proton on the pyrazole ring (at the C3 position) is anticipated to resonate in the aromatic region (δ 8.0 - 8.4 ppm). Its precise chemical shift is influenced by the electronic effects of the adjacent nitrogen atom and the bromine and aldehyde substituents. The electron-withdrawing aldehyde group at C4 will deshield this proton.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom (N1) are expected to appear as a sharp singlet in the upfield region of the spectrum (δ 3.8 - 4.2 ppm). The chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic ring system.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H spectrum, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts are based on established substituent effects on aromatic and heterocyclic rings, with data from analogous pyrazole structures serving as a valuable guide[1].

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (CHO) | 180 - 185 |

| Pyrazole C5 (C-Br) | 135 - 140 |

| Pyrazole C3 | 138 - 142 |

| Pyrazole C4 (C-CHO) | 125 - 130 |

| N-Methyl Carbon (N-CH₃) | 35 - 40 |

Rationale for Predicted Chemical Shifts:

-

Aldehyde Carbonyl Carbon (CHO): The carbon of the aldehyde group is highly deshielded due to the double bond to the electronegative oxygen atom and will appear significantly downfield (δ 180 - 185 ppm).

-

Pyrazole Ring Carbons:

-

C5 (C-Br): The carbon atom bonded to the bromine (C5) is expected to be significantly influenced by the halogen's inductive effect and will likely appear in the range of δ 135 - 140 ppm.

-

C3: The carbon atom bearing the single ring proton (C3) is predicted to be in the aromatic region (δ 138 - 142 ppm).

-

C4 (C-CHO): The carbon atom to which the aldehyde group is attached (C4) will be deshielded and is expected to resonate at approximately δ 125 - 130 ppm.

-

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will be the most shielded carbon atom in the molecule, appearing at the highest field (lowest ppm value), typically in the range of δ 35 - 40 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a standardized and rigorous experimental protocol is essential.

NMR Experimental Workflow

Sample Preparation: A Self-Validating System

-

Purity Verification: Begin with a sample of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde of the highest possible purity (ideally >95%), as impurities will introduce extraneous signals and complicate spectral interpretation. Purity can be pre-assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common and often suitable solvent for pyrazole derivatives. However, solubility should be confirmed. If the compound is not sufficiently soluble, other solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) should be considered. The solvent must not react with the analyte.

-

Concentration: For a standard 400 MHz spectrometer, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a sharp singlet at 0.00 ppm, which is used to reference the chemical shift scale.

-

Sample Filtration and Transfer: To remove any particulate matter that could degrade the spectral resolution, filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.

Instrument Parameters and Data Acquisition:

-

Spectrometer: Utilize a high-field NMR spectrometer (≥ 400 MHz for ¹H) to achieve better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to ensure field stability. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp lines.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Ensure the spectral width encompasses all expected proton signals.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio. The acquisition time can range from minutes to several hours depending on the sample concentration.

-

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, grounded in the analysis of structurally related compounds and fundamental NMR principles. The detailed spectral interpretation and the robust experimental protocol outlined herein will serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazole-based molecules. The accurate application of NMR spectroscopy, following the methodologies described, is indispensable for ensuring the structural integrity of such compounds in research and development settings.

References

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Z., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(12), 14657-14666. [Link]

- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.

- Field, L. D., Sternhell, S., & Kalman, J. R. (2012).

Sources

A Technical Guide to the Reactivity of the Aldehyde Group in Pyrazole-4-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazole-4-carbaldehydes are foundational building blocks in medicinal chemistry and materials science. Their utility stems from the versatile reactivity of the C4-formyl group, which serves as a synthetic handle for constructing complex molecular architectures. This guide provides an in-depth analysis of the aldehyde group's reactivity, grounded in its unique electronic environment. We will explore the principal reaction pathways—including condensation, oxidation, reduction, and nucleophilic additions—and discuss how substituents on the pyrazole ring modulate this reactivity. Each section integrates mechanistic rationale with field-proven experimental protocols, offering a comprehensive resource for chemists engaged in the synthesis and functionalization of pyrazole-based compounds.

The Electronic Landscape of Pyrazole-4-carbaldehyde

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The electronic nature of this ring system profoundly influences the reactivity of the aldehyde group at the C4 position. The two nitrogen atoms exert a complex electronic effect: the pyridinic nitrogen (N2) is electron-withdrawing, while the pyrrolic nitrogen (N1) can be electron-donating. This push-pull system, combined with the substitution pattern at other positions (N1, C3, and C5), fine-tunes the electrophilicity of the aldehyde's carbonyl carbon.

-

Electron-Withdrawing Groups (EWGs) at C3 or C5 (e.g., -NO₂, -CF₃) enhance the electrophilicity of the formyl group, making it more susceptible to nucleophilic attack.

-

Electron-Donating Groups (EDGs) at C3 or C5 (e.g., -CH₃, -OCH₃) have the opposite effect, slightly reducing the aldehyde's reactivity.

-

N1-Substitution: The nature of the substituent on the N1 nitrogen is critical. An N1-aryl or N1-alkyl group alters the overall electron density of the ring and, consequently, the reactivity of the C4-aldehyde. For instance, N-alkylation is a common strategy to prepare the pyrazole substrate for Vilsmeier-Haack formylation, a primary route to these aldehydes.[1]

This tunable electronic character makes pyrazole-4-carbaldehydes versatile substrates for a wide array of chemical transformations.

Key Transformations of the Pyrazole-4-Aldehyde Group

The aldehyde functionality is a gateway to numerous molecular modifications. Below, we detail the most synthetically valuable reactions, providing both mechanistic insights and practical considerations.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are arguably the most powerful tools for elaborating the pyrazole-4-carbaldehyde scaffold. They enable the formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for diverse heterocyclic and polyfunctional compounds.

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate, or pyrazolinones) in the presence of a basic catalyst.[2] The products are key intermediates for synthesizing fused pyrazole systems and other biologically active molecules.[3][4][5]

Causality in Catalyst Choice: The selection of the base is critical. A mild base, such as piperidine or ammonium carbonate, is typically sufficient to deprotonate the active methylene compound without promoting unwanted side reactions like aldehyde self-condensation.[6] The use of aqueous media can also be an effective green chemistry approach for this transformation.[6]

Caption: Mechanism of the Knoevenagel Condensation.

The Wittig reaction provides a reliable method for converting the pyrazole-4-carbaldehyde into a substituted alkene by reacting it with a phosphorus ylide (a Wittig reagent).[7] This reaction is highly valuable for installing vinyl linkages, which are present in many pharmacophores.

Expert Insight: The stereochemical outcome (E/Z selectivity) of the Wittig reaction depends on the stability of the ylide used. Stabilized ylides (containing electron-withdrawing groups) typically yield the E-alkene, while non-stabilized ylides favor the Z-alkene. Aldehydes are generally more reactive than ketones in this transformation.[7]

Oxidation to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding pyrazole-4-carboxylic acid, a crucial intermediate for amide bond formation and the synthesis of other acid derivatives.

Methodology: While various oxidizing agents can be used, a particularly efficient method involves a vanadium-catalyzed oxidation using hydrogen peroxide (H₂O₂).[8] This approach is often preferred due to its high efficiency and relatively mild conditions, avoiding over-oxidation or degradation of the pyrazole ring.[8]

Self-Validating System: The progress of the oxidation can be easily monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot and the appearance of a more polar spot corresponding to the carboxylic acid. The product can then be purified by recrystallization or column chromatography.

Reduction to Alcohols

Reduction of the aldehyde furnishes the corresponding pyrazole-4-yl)methanol. These primary alcohols are versatile intermediates for etherification, esterification, or conversion to leaving groups for subsequent nucleophilic substitution.

Methodology: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[9] It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones without affecting other potentially sensitive functional groups like esters or amides that might be present on the pyrazole scaffold.[9][10][11][12]

Causality in Experimental Design: The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature or below. The alcoholic solvent serves not only to dissolve the reagents but also to protonate the intermediate alkoxide, yielding the final alcohol product upon workup.[13]

Caption: Workflow for the reduction of a pyrazole-4-carbaldehyde.

Other Key Reactions

-

Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ (often with a mild reducing agent like sodium triacetoxyborohydride) to yield the corresponding amine. This is a cornerstone reaction in drug discovery for generating amine libraries.

-

Formation of Imines and Hydrazones: Condensation with anilines or hydrazines readily affords the corresponding aldimines or hydrazones, respectively.[14] These derivatives are often biologically active themselves or serve as intermediates for further cyclization reactions.[15][16]

-

Multicomponent Reactions (MCRs): Pyrazole-4-carbaldehydes are excellent substrates for MCRs, which allow for the rapid construction of complex molecules in a single step.[3] For example, they can participate in Ugi or Biginelli-type reactions to generate highly decorated, drug-like scaffolds.[3]

Data Summary: Substituent Effects on Reactivity

The electronic nature of substituents on the pyrazole ring directly impacts reaction outcomes. The following table summarizes expected trends in a Knoevenagel condensation with malononitrile.

| N1-Substituent | C3-Substituent | C5-Substituent | Expected Reactivity | Typical Yield Range |

| Phenyl | Methyl | Methyl | Moderate | 85-95% |

| Methyl | H | H | Moderate-High | 80-90% |

| Phenyl | CF₃ | H | High | >90% |

| H | Phenyl | Phenyl | Low-Moderate | 70-85% |

| Benzyl | Cl | H | High | >90% |

Note: Yields are illustrative and depend heavily on specific reaction conditions.

Detailed Experimental Protocols

Protocol: Knoevenagel Condensation of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde with Malononitrile

This protocol describes a robust method for synthesizing 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile.

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 g, 4.03 mmol) in absolute ethanol (20 mL).

-

Addition of Reagents: To the stirred solution, add malononitrile (0.29 g, 4.43 mmol, 1.1 eq) followed by a catalytic amount of piperidine (2-3 drops).

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. A precipitate usually forms as the reaction progresses.

-

Monitoring: Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent), checking for the consumption of the starting aldehyde.

-

Work-up and Purification: Once complete, cool the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford the pure product.

Protocol: Reduction of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

This protocol details the synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol.

-

Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.38 g, 10.0 mmol) and methanol (40 mL). Stir until the aldehyde is fully dissolved.

-

Cooling: Cool the flask in an ice-water bath to 0 °C.

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄) (0.42 g, 11.0 mmol, 1.1 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

-